molecular formula C21H15N3O B14511881 Isoxazole, 3,5-diphenyl-4-(phenylazo)- CAS No. 63296-54-8

Isoxazole, 3,5-diphenyl-4-(phenylazo)-

Cat. No.: B14511881
CAS No.: 63296-54-8
M. Wt: 325.4 g/mol
InChI Key: GYGIUKUOUWVNJL-UHFFFAOYSA-N
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Description

Isoxazole, 3,5-diphenyl-4-(phenylazo)- is a heterocyclic compound that features an isoxazole ring substituted with phenyl and phenylazo groups Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including Isoxazole, 3,5-diphenyl-4-(phenylazo)-, can be achieved through several methods. One common approach involves the cycloaddition of nitrile oxides to alkynes, forming the isoxazole ring. This reaction typically requires a catalyst such as copper (I) or ruthenium (II) and can be performed under mild conditions .

Another method involves the reaction of α,β-acetylenic oximes with gold (III) chloride, leading to the formation of substituted isoxazoles . This process is efficient and provides good yields under moderate reaction conditions.

Industrial Production Methods

Industrial production of isoxazole derivatives often employs scalable and cost-effective methods. One-pot synthesis techniques, which combine multiple reaction steps into a single process, are particularly advantageous. For example, the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine, can produce 3,5-disubstituted isoxazoles in a single step .

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 3,5-diphenyl-4-(phenylazo)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the azo group, leading to the formation of amines.

    Substitution: Substitution reactions can occur at the phenyl or phenylazo groups, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with some reactions requiring acidic or basic environments .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of oxazoles, while reduction of the azo group can produce aniline derivatives .

Scientific Research Applications

Isoxazole, 3,5-diphenyl-4-(phenylazo)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Isoxazole, 3,5-diphenyl-4-(phenylazo)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, isoxazole derivatives have been shown to inhibit cyclooxygenase enzymes, reducing inflammation . The exact pathways and targets depend on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Isoxazole, 3,5-diphenyl-4-(phenylazo)- can be compared to other isoxazole derivatives, such as:

Uniqueness

The presence of both phenyl and phenylazo groups in Isoxazole, 3,5-diphenyl-4-(phenylazo)- imparts unique chemical and biological properties.

Properties

CAS No.

63296-54-8

Molecular Formula

C21H15N3O

Molecular Weight

325.4 g/mol

IUPAC Name

(3,5-diphenyl-1,2-oxazol-4-yl)-phenyldiazene

InChI

InChI=1S/C21H15N3O/c1-4-10-16(11-5-1)19-20(23-22-18-14-8-3-9-15-18)21(25-24-19)17-12-6-2-7-13-17/h1-15H

InChI Key

GYGIUKUOUWVNJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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